4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4, a methoxypropyl group at position 1, and an amine group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chloro-3-nitropyrazole and 2-methoxypropylamine can yield the desired compound after reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2-methoxypropyl)benzene
- 4-chloro-2-methoxypyrimidine
- 4-chloro-1-(2-methoxypropyl)benzene
Uniqueness
Compared to similar compounds, 4-chloro-1-(2-methoxypropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H12ClN3O |
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Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxypropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3O/c1-5(12-2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
YAFCMZNZKMRCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=N1)N)Cl)OC |
Origin of Product |
United States |
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